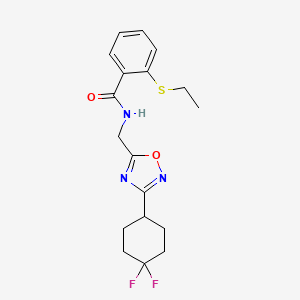

![molecular formula C8H16N2 B2711363 7-Methyl-1,7-diazaspiro[3.5]nonane CAS No. 1221820-89-8](/img/structure/B2711363.png)

7-Methyl-1,7-diazaspiro[3.5]nonane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Methyl-1,7-diazaspiro[3.5]nonane is a chemical compound with the molecular formula C8H16N2 . It has a molecular weight of 140.23 .

Synthesis Analysis

The synthesis of this compound involves treating a suspension with trifluoroacetic acid (TFA) dropwise. The mixture is stirred at room temperature for 3 hours. The solvents are then evaporated to dryness and the product is triturated with ether to give the crude intermediate .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H16N2/c1-10-6-3-8(4-7-10)2-5-9-8/h9H,2-7H2,1H3 . This compound consists of 16 Hydrogen atoms, 8 Carbon atoms, and 2 Nitrogen atoms .Applications De Recherche Scientifique

Synthetic Pathways and Chemical Properties The compound has been a focal point in the development of improved synthetic routes and chemical analyses. For instance, an efficient method for synthesizing diazaspiro[4.4] nonane derivatives from malononitrile, showcasing enhanced efficiency and yield, was reported, highlighting its significance in organic synthesis and potential industrial applications (Ji Zhiqin, 2004).

Polymer Science In the realm of polymer science, the radical polymerization of spiro orthocarbonates, including derivatives of 7-Methyl-1,7-diazaspiro[3.5]nonane, has been explored. These studies have illuminated the polymerization behavior of spiro compounds, offering insights into creating new materials with potential applications in coatings, adhesives, and beyond (N. Moszner, F. Zeuner, V. Rheinberger, 1995).

Pharmacological Potential Significant attention has been given to the pharmacological potential of diazaspiro nonane derivatives. Research into novel alpha 7 nicotinic acetylcholine receptor agonists, which are crucial for treating cognitive deficits in conditions like schizophrenia and Alzheimer's disease, has identified compounds structurally related to this compound as promising candidates. These compounds have shown high oral bioavailability and excellent brain penetration, suggesting their utility in developing new therapeutic agents (C. J. O’Donnell et al., 2010).

Catalysis and Chemical Transformations The compound's utility extends to catalysis and chemical transformations, with research demonstrating its role in the enantioselective synthesis of complex spiroindoline structures. This work underscores the compound's versatility in facilitating asymmetric catalysis, a cornerstone of modern synthetic organic chemistry (Zhiqiang Pan et al., 2020).

Mécanisme D'action

Target of Action

The primary targets of 7-Methyl-1,7-diazaspiro[3.5]nonane are the sigma receptors (SRs), specifically the sigma-1 (S1R) and sigma-2 (S2R) receptors . These receptors are involved in several biological and pathological conditions .

Mode of Action

this compound interacts with its targets, the sigma receptors, resulting in changes in the receptors’ functions . The sigma-1 receptor is a chaperone protein mainly localized at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER) where it forms a complex with the binding immunoglobulin protein (BiP) . Upon activation, the sigma-1 receptor dissociates from BiP, moving toward the plasma membrane where it directly interacts with different ion channels and G-protein-coupled receptors .

Biochemical Pathways

The interaction of this compound with the sigma receptors affects various biochemical pathways. These pathways and their downstream effects are crucial for neuroprotection and neuroinflammation .

Result of Action

The molecular and cellular effects of this compound’s action depend on its interaction with the sigma receptors. For instance, sigma receptor antagonists are reported to have analgesic effects in both animals and humans and to enhance opioid-mediated analgesia . On the contrary, sigma-1 receptor agonists oppose the effects of antagonists, and they are associated with cytoprotective effects .

Safety and Hazards

The safety information for 7-Methyl-1,7-diazaspiro[3.5]nonane indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .

Orientations Futures

Research into compounds with a 2,7-diazaspiro[3.5]nonane core, such as 7-Methyl-1,7-diazaspiro[3.5]nonane, could lead to the development of novel sigma receptors (SRs) ligands with specific agonist or antagonist profiles . This could have potential applications in the treatment of various human conditions .

Propriétés

IUPAC Name |

7-methyl-1,7-diazaspiro[3.5]nonane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-10-6-3-8(4-7-10)2-5-9-8/h9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFQLZVALHPYAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CCN2)CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,3-Dihydro-1-benzofuran-2-ylmethylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2711280.png)

![1-butyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2711281.png)

![7-hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one](/img/structure/B2711292.png)

![4-(3-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2711294.png)

![2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2711298.png)

![ethyl 4-({7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate](/img/structure/B2711300.png)